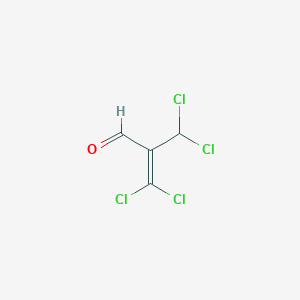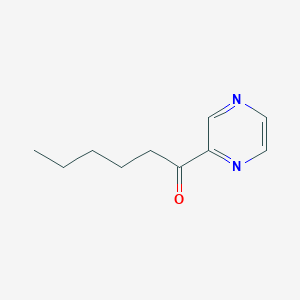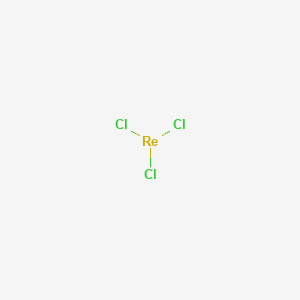
N-(3-氨基丙基)-N-丁基-N-甲基胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine involves complex chemical reactions, often requiring specific catalysts or conditions to achieve the desired product. For instance, Maji et al. (2000) synthesized related triamine complexes of nickel(II) selenocyanate, showcasing the intricate processes involved in synthesizing compounds with similar structures. The synthesis procedure involves the coordination of nickel(II) centers in a distorted octahedral fashion, indicating the complexity of reactions needed to synthesize such amines (Maji et al., 2000). Laval et al. (2002) developed a template synthesis for assembling polyamines via amino acids, using cobalt(III) in a biomimetic manner, which could be analogous to methods for synthesizing N-(3-aminopropyl)-N-butyl-N-methylamine (Laval et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-aminopropyl)-N-butyl-N-methylamine reveals complex arrangements and bonding patterns. For example, the study by Codina et al. (1999) on palladium(II) and platinum(II) polyamine complexes provides insights into the coordination chemistry and molecular structure of related amines. These complexes exhibit specific geometric arrangements that could be reflective of the structural aspects of N-(3-aminopropyl)-N-butyl-N-methylamine (Codina et al., 1999).
Chemical Reactions and Properties
The chemical reactions involving N-(3-aminopropyl)-N-butyl-N-methylamine and its properties can be complex, involving various reactants and conditions. The study by Ellman et al. (2002) on N-tert-butanesulfinyl imines illustrates the versatility of similar compounds in asymmetric synthesis, indicating the potential reactivity of N-(3-aminopropyl)-N-butyl-N-methylamine in various chemical contexts (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility, boiling point, and melting point, are crucial for understanding its behavior in different environments. Although specific data on N-(3-aminopropyl)-N-butyl-N-methylamine were not directly available, studies on related compounds provide valuable insights. For instance, the research by Denton et al. (2007) on the preparation of N-alkylbis(3-aminopropyl)amines offers data on physical properties that can be analogous to those of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility and reactivity under various conditions (Denton et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other compounds, is essential for comprehensively characterizing N-(3-aminopropyl)-N-butyl-N-methylamine. Wolfe et al. (1970) examined the reactions of amines with N-substituted phthalimides, providing a basis for understanding the chemical behavior of similar amines (Wolfe et al., 1970).
科学研究应用
-
Application in Nanotechnology
- Field : Nanotechnology
- Summary : Silica-based nanoparticles, which can be functionalized with various groups including quaternary ammonium groups, have been used in a variety of applications. These nanoparticles can penetrate cells, which is facilitated by the presence of these groups .
- Methods : The nanoparticles are functionalized with various groups, including quaternary ammonium groups. The functionalization process involves the attachment of these groups to the surface of the nanoparticles .
- Results : The functionalized nanoparticles have been found to be able to penetrate cells, which is facilitated by the presence of the quaternary ammonium groups .
-
Application in Environmental Science
- Field : Environmental Science
- Summary : A novel poly(ionic liquid) adsorbent (PIL-APIBCl) was synthesized through the modification of poly(styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (API) and benzyl chloride (BCl). This adsorbent was used for the selective recovery of Au (III) ions from aqueous solutions .
- Methods : The adsorbent was synthesized through the modification of PSMA composites with API and BCl. The structural analysis was carried out by nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), field emission scanning electron microscopy (FESEM) and Fourier transform infrared (FT-IR) .
- Results : The adsorbent exhibited good selectivity and a high adsorption capacity of 236.68 mg g −1 towards tetrachloroaurate (Au (III)) ions at pH 1.0 over a wide temperature range .
-
Application in Surface Functionalization
- Field : Material Science
- Summary : (3-Aminopropyl)triethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules. It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
- Methods : The process involves the functionalization of surfaces with alkoxysilane molecules. The functionalization process involves the attachment of these groups to the surface of the material .
- Results : The functionalized surfaces have been found to be able to attach organic films to metal oxides such as silica and titania .
-
Application in Nanoparticle Synthesis
- Field : Nanotechnology
- Summary : APTES has been used in the synthesis of gold nanoparticles (AuNPs) anchored on silica substrate. In this process, APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .
- Methods : The synthesis involved the use of APTES for substrate functionalizing and metal ion anchoring, with further nanoparticles formation by heat treatment .
- Results : The use of APTES in the reduction stage led to smaller AuNPs with very similar sizes—5 nm average diameter, resulting in AuNPs films anchored on silica substrate more homogeneous and reproducible than using the conventional reducing agent (sodium borohydride) .
-
Application in Polymer Bonding
- Field : Polymer Science
- Summary : (3-Aminopropyl)triethoxysilane (APTES) can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS). Thermoplastics are treated with oxygen plasma to functionalize surface molecules, and subsequently coated with an aqueous 1% by volume APTES solution. PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface. A stable, covalent bond forms within 2 minutes .
- Methods : The process involves the functionalization of thermoplastics with oxygen plasma and subsequent coating with an aqueous 1% by volume APTES solution. PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface .
- Results : A stable, covalent bond forms within 2 minutes .
-
Application in Environmental Protection
- Field : Environmental Science
- Summary : This substance is likely to be used in indoor and outdoor applications resulting in inclusion into or onto materials (e.g., binding agent in paints and coatings or adhesives) .
- Methods : The substance is used as a binding agent in paints, coatings, or adhesives .
- Results : The use of this substance in such applications can help protect the environment by reducing the release of harmful substances .
属性
IUPAC Name |
N'-butyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBZJBVQYLKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427958 |
Source


|
| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-butyl-N-methylamine | |
CAS RN |
13595-43-2 |
Source


|
| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

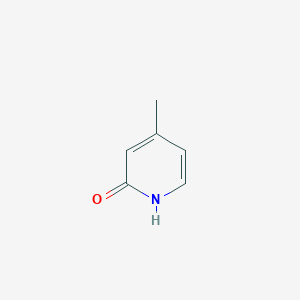
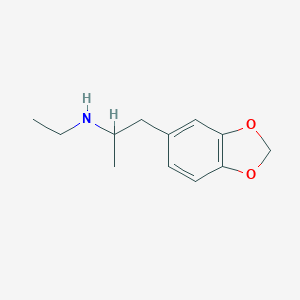
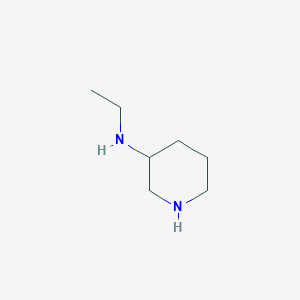
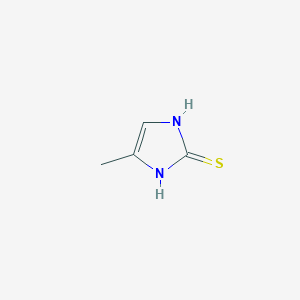
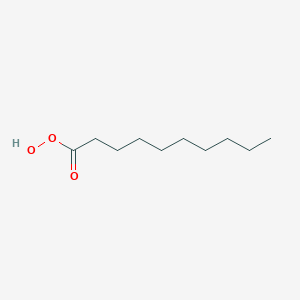
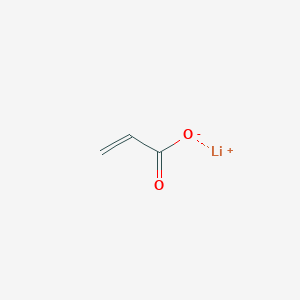
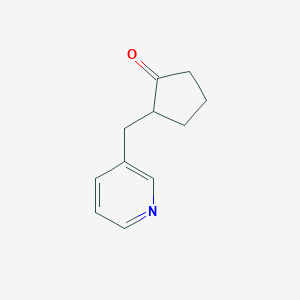
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
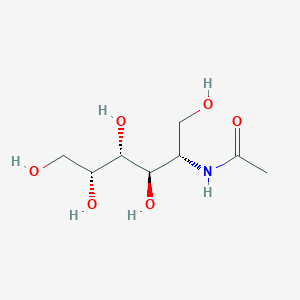
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
